N3,N5-dimethyl-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of two methyl groups and two carboxamide groups attached to the pyrazole ring, making it a unique and valuable chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3,N5-dimethyl-1H-pyrazole-3,5-dicarboxamide typically involves the condensation of acetylacetone with hydrazine, followed by subsequent functionalization steps to introduce the carboxamide groups. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N3,N5-dimethyl-1H-pyrazole-3,5-dicarboxamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole core but lacks the carboxamide groups.
1H-Pyrazole-3,5-dicarboxamide: Similar structure but without the methyl groups.
Uniqueness: N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide is unique due to the presence of both methyl and carboxamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
147011-81-2 |
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Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-N,5-N-dimethyl-1H-pyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C7H10N4O2/c1-8-6(12)4-3-5(11-10-4)7(13)9-2/h3H,1-2H3,(H,8,12)(H,9,13)(H,10,11) |
InChI Key |
ZYRMCQLXPMIJQI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=NN1)C(=O)NC |
Purity |
95 |
Origin of Product |
United States |
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